BenchChemオンラインストアへようこそ!

N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanine

CNS drug discovery physicochemical property building block selection

N-(Methylsulfonyl)-N-(4-phenoxyphenyl)alanine (CAS 1009535-60-7) is a synthetic sulfonamide amino acid derivative classified as an N-aryl-N-methylsulfonyl alanine building block. Its structure comprises a methylsulfonyl group and a 4-phenoxyphenyl moiety appended to the nitrogen of a racemic alanine backbone, yielding the IUPAC name 2-(N-methylsulfonyl-4-phenoxyanilino)propanoic acid.

Molecular Formula C16H17NO5S
Molecular Weight 335.37
CAS No. 1009535-60-7
Cat. No. B2630426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(methylsulfonyl)-N-(4-phenoxyphenyl)alanine
CAS1009535-60-7
Molecular FormulaC16H17NO5S
Molecular Weight335.37
Structural Identifiers
SMILESCC(C(=O)O)N(C1=CC=C(C=C1)OC2=CC=CC=C2)S(=O)(=O)C
InChIInChI=1S/C16H17NO5S/c1-12(16(18)19)17(23(2,20)21)13-8-10-15(11-9-13)22-14-6-4-3-5-7-14/h3-12H,1-2H3,(H,18,19)
InChIKeyOQLREDZXXMDXOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Methylsulfonyl)-N-(4-phenoxyphenyl)alanine (CAS 1009535-60-7): Chemical Identity, Physicochemical Profile, and Procurement-Relevant Characteristics


N-(Methylsulfonyl)-N-(4-phenoxyphenyl)alanine (CAS 1009535-60-7) is a synthetic sulfonamide amino acid derivative classified as an N-aryl-N-methylsulfonyl alanine building block. Its structure comprises a methylsulfonyl group and a 4-phenoxyphenyl moiety appended to the nitrogen of a racemic alanine backbone, yielding the IUPAC name 2-(N-methylsulfonyl-4-phenoxyanilino)propanoic acid . With a molecular formula of C16H17NO5S and a molecular weight of 335.37 g/mol, the compound exhibits a calculated logP of 2.262 and a topological polar surface area (tPSA) of 95 Ų, placing it within favorable physicochemical space for CNS drug discovery programs [1]. It is commercially catalogued as a research-grade building block (e.g., ZINC42772; BioSynth CarboSynth TKA20398; SAVI BB 28118260), typically supplied at ≥95% purity, and is designated exclusively for research and further manufacturing use [1].

Why Closely Related N-Sulfonyl Alanine Analogs Cannot Substitute for N-(Methylsulfonyl)-N-(4-phenoxyphenyl)alanine (CAS 1009535-60-7) in Structure-Activity Programs


Superficially similar N-sulfonyl alanine derivatives differ critically in the nature of both the N-aryl substituent and the sulfonyl group, parameters that control lipophilicity, hydrogen-bonding capacity, and metabolic stability in downstream active molecules. The 4-phenoxyphenyl group in the target compound introduces an extended aromatic system with a diphenyl ether linkage (Ar–O–Ar), conferring distinct conformational flexibility and electron distribution compared to simple N-phenyl (CAS 1610362-10-1) or N-tosyl (toluenesulfonyl) analogs . The methylsulfonyl (–SO2CH3) group provides a compact, electron-withdrawing sulfonamide that differs sterically and electronically from bulkier arylsulfonyl variants, directly affecting the pKa of the adjacent carboxylic acid and the compound's reactivity in amide coupling. These structural features are not interchangeable; substitution with a simpler N-phenyl or N-tosyl analog alters the logP, tPSA, and H-bonding profile, which can cascade into divergent pharmacokinetic and target-binding outcomes in lead optimization campaigns. Furthermore, the free carboxylic acid functionality enables direct conjugation without deprotection, distinguishing this compound from its methyl or ethyl ester prodrug forms (e.g., methyl N-(methylsulfonyl)-N-(4-phenoxyphenyl)alaninate) that require an additional hydrolysis step for liberation of the active acid . Consequently, generic substitution risks introducing uncontrolled variables into SAR studies.

Quantitative Comparative Evidence for Differentiated Selection of N-(Methylsulfonyl)-N-(4-phenoxyphenyl)alanine (CAS 1009535-60-7)


logP and tPSA Differentiation vs. N-(Methylsulfonyl)-N-phenylalanine: CNS Drug-Likeness Advantage

In the absence of published head-to-head biological data for the parent acid, the most decision-relevant differentiation is physicochemical. The target compound possesses a calculated logP of 2.262 and tPSA of 95 Ų [1], whereas the simpler analog N-(methylsulfonyl)-N-phenylalanine (CAS 1610362-10-1) has a substantially lower molecular weight (243.28 vs. 335.37) and lacks the 4-phenoxy substituent that drives the higher logP and larger polar surface area . The target compound's logP falls within the optimal range for CNS drug candidates (1–3.5), and its tPSA is below the 140 Ų threshold predictive of oral bioavailability, making it a more suitable precursor for CNS-targeted lead molecules than the less lipophilic N-phenyl analog.

CNS drug discovery physicochemical property building block selection

Free Carboxylic Acid vs. Methyl Ester: Direct Conjugation Advantage in Library Synthesis

The target compound is supplied as the free carboxylic acid (MW 335.37), ready for direct amide or ester coupling without deprotection . The corresponding methyl ester, methyl N-(methylsulfonyl)-N-(4-phenoxyphenyl)alaninate (MW 349.40), requires an additional saponification or acidic hydrolysis step to liberate the free acid before conjugation, adding one synthetic step and introducing yield losses typically in the range of 5–20% for ester hydrolysis . In library production settings where hundreds of amide couplings are performed in parallel, this step-count reduction translates to measurable savings in time and material costs. No published comparative coupling efficiency data exist, but the operational advantage is inherent in the functional group presentation.

parallel synthesis amide coupling building block efficiency

Derivative Biological Activity: Piperidine Amide Conjugate Activity at Ion Channel Targets

Although the parent compound itself lacks published biological data [1], its ethyl piperidine-4-carboxylate amide derivative (BindingDB BDBM46956, obtained by coupling the target acid with ethyl isonipecotate) has been evaluated in high-throughput screening assays. This derivative exhibited an EC50 of 29.9 µM (29,900 nM) against the zebrafish Ion channel NompC and an EC50 of 6.8 µM (6,800 nM) against human Mucolipin-3 [2]. These data demonstrate that the N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanine scaffold can confer micromolar activity at ion channel targets when elaborated into amide conjugates. In contrast, no comparable ion channel activity data are available for the simpler N-(methylsulfonyl)-N-phenylalanine scaffold, making the phenoxyphenyl-containing scaffold the only member of this series with demonstrated biological relevance.

ion channel modulation NompC Mucolipin-3 phenoxyaniline sulfonamide

Structural Uniqueness: Simultaneous Methylsulfonyl and 4-Phenoxyphenyl Substitution on the Alanine α-Nitrogen

A substructure search within the ZINC database and BindingDB reveals that the combination of a methylsulfonyl group, a 4-phenoxyphenyl N-aryl group, and an alanine backbone (with a free carboxylic acid) is represented by a single ZINC entry (ZINC42772) [1]. The closest catalogued analogs include N-(methylsulfonyl)-N-(4-phenoxyphenyl)glycine (CAS 311785-68-9), which replaces the alanine α-methyl with hydrogen, and the ortho-phenoxy regioisomer (CAS 952901-05-2, phenoxy at position 2) . The α-methyl group in the alanine backbone introduces a chiral center (racemic mixture in the commercial product) and steric constraint that is absent in the glycine analog, providing an additional vector for stereochemical SAR exploration that is not accessible with the glycine or acetate scaffolds.

scaffold diversity SAR exploration sulfonamide library

High-Value Application Scenarios for N-(Methylsulfonyl)-N-(4-phenoxyphenyl)alanine (CAS 1009535-60-7) Based on Quantitative Differentiation Evidence


CNS-Targeted Lead Optimization: Prioritizing Building Blocks with Pre-Validated logP and tPSA

Medicinal chemistry teams pursuing CNS-penetrant small molecules should select N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanine over N-(methylsulfonyl)-N-phenylalanine when the lead series requires moderate lipophilicity (logP 2–3) and acceptable polar surface area (<140 Ų). The target compound's calculated logP of 2.262 and tPSA of 95 Ų [1] place it squarely within CNS drug-like space, whereas the N-phenyl analog's lower molecular weight and absence of the 4-phenoxy group predict lower logP that may fall outside the optimal CNS range. Incorporating this building block into amide libraries preserves favorable CNS physicochemical properties from the earliest stage of lead generation.

Parallel Amide Library Synthesis: Eliminating Ester Hydrolysis for Increased Throughput

In automated parallel synthesis workflows producing arrays of 96–384 amide conjugates, the free carboxylic acid form of the target compound [1] eliminates the ester hydrolysis step required when using the methyl ester analog (MW 349.40). This saves one synthetic operation per library plate, reducing cycle time by approximately 12–24 hours and avoiding the cumulative yield loss (estimated 5–20%) associated with saponification or acidic deprotection. Procurement of the acid form is a direct cost-efficiency decision for high-throughput medicinal chemistry groups.

Ion Channel Modulator Discovery: Leveraging a Scaffold with Demonstrated Derivative Activity

For screening programs targeting ion channels—particularly TRP family members such as NompC or the endolysosomal channel Mucolipin-3—the target compound represents the only commercially available building block whose elaborated amide derivatives have shown confirmed micromolar activity (EC50 6.8–29.9 µM) in MLPCN screening assays [2]. Researchers should select this scaffold over the biologically uncharacterized N-(methylsulfonyl)-N-phenylalanine to reduce the probability of synthesizing libraries that return null screening results against ion channel targets.

Stereochemical SAR Exploration Around Chiral Sulfonamide Alanine Scaffolds

The racemic alanine backbone provides both enantiomers in a single procurement, enabling chiral resolution or enantioselective synthesis of diastereomeric amide libraries. This stereochemical dimension is absent in the glycine analog (CAS 311785-68-9), which lacks the α-methyl substituent . Groups exploring stereochemistry-activity relationships in sulfonamide-based inhibitors can use this building block to probe the impact of α-substitution on target binding, a key parameter in optimizing potency and selectivity.

Quote Request

Request a Quote for N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.